molecular formula C18H22ClP B3055941 Bis(2,4,6-trimethylphenyl)phosphorus chloride CAS No. 67950-05-4

Bis(2,4,6-trimethylphenyl)phosphorus chloride

Cat. No.: B3055941
CAS No.: 67950-05-4
M. Wt: 304.8 g/mol
InChI Key: AZIJQQZQDFCANM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis(2,4,6-trimethylphenyl)phosphorus chloride, also known as Chlorodimesitylphosphine , is primarily used as a reagent in various organic synthesis reactions . Its primary targets are the reactant molecules in these reactions.

Mode of Action

This compound acts as a ligand in various coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It interacts with its targets by facilitating the formation of new bonds between reactant molecules, thereby enabling the synthesis of complex organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reactions it is used in. Generally, it plays a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

Its physical properties such as its solid form and melting point of 80-85°c can influence its behavior in a reaction mixture.

Result of Action

The result of this compound’s action is the successful synthesis of complex organic compounds. It enables the formation of new bonds between reactant molecules, leading to the creation of products with desired properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature of the reaction (as it has a specific melting point ), the presence of other reactants and catalysts, and the pH and solvent conditions of the reaction mixture.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2,4,6-trimethylphenyl)phosphorus chloride can be synthesized through the reaction of phosphorus trichloride with 2,4,6-trimethylphenyl magnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Bis(2,4,6-trimethylphenyl)phosphorus chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,4,6-trimethylphenyl)phosphorus chloride is unique due to its bulky 2,4,6-trimethylphenyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in various chemical reactions. This steric effect makes it particularly useful in catalytic processes where control over the reaction environment is crucial .

Properties

IUPAC Name

chloro-bis(2,4,6-trimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClP/c1-11-7-13(3)17(14(4)8-11)20(19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIJQQZQDFCANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545265
Record name Bis(2,4,6-trimethylphenyl)phosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67950-05-4
Record name Bis(2,4,6-trimethylphenyl)phosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4,6-trimethylphenyl)phosphorus chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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